5-Lipoxygenase (5-LOX) Inhibitory Potential: A Class-Level Benchmark for Anti-Inflammatory Screening
Although the unsubstituted core compound (749889-22-3) lacks a methyl acetate side chain, closely related derivatives bearing the same 2-aminothiazolyl-benzoxazinone scaffold demonstrated significant 5-LOX inhibition. Specifically, the amino-3 derivative (lacking a substituted pyridyl or tolyl group) exhibited significant inhibition at 8 μM, compared to the standard nordihydroguaiaretic acid (NDGA) which inhibited at 1.5 μM [1]. This establishes a class-level benchmark: the core scaffold is permissive for 5-LOX inhibition, and modifications at the 2-position (such as the methyl ester in the reference compounds) can modulate potency.
| Evidence Dimension | 5-LOX inhibitory concentration (μM) at significant inhibition threshold |
|---|---|
| Target Compound Data | 8 μM (for structurally related 'amino-3' derivative sharing the same core scaffold) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) standard: 1.5 μM |
| Quantified Difference | ~5.3-fold lower potency than NDGA; clear dose-dependent inhibition observed for the scaffold |
| Conditions | Potato lipoxygenase enzyme assay; 50 mM phosphate buffer, pH 6.8, 25 °C; IC50 determined from log dose vs percentage inhibition plots [1] |
Why This Matters
This class-level evidence supports the selection of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one as a starting point for 5-LOX inhibitor optimization programs, where the unsubstituted core provides a blank slate for introducing functional groups that may improve potency.
- [1] Reddy, G.J. and Rao, K.S. (2008) 'SYNTHESIS OF METHYL [6-(2-AMINO-1,3-THIAZOL-4-YL)-3-OXO-1,4- BENZOXAZIN-2-YL] ACETATES AS POSSIBLE COX-2 / 5-LOX INHIBITORS', Heterocyclic Communications, 14(1-2), pp. 95-100. View Source
